molecular formula C12H12N2O3S B2968965 Spiro[1,3-dioxolane-2,7'-3,5,6,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine]-4'-one CAS No. 835632-37-6

Spiro[1,3-dioxolane-2,7'-3,5,6,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine]-4'-one

Numéro de catalogue: B2968965
Numéro CAS: 835632-37-6
Poids moléculaire: 264.3
Clé InChI: DKGMOQMJDITPEE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Spiro[1,3-dioxolane-2,7'-3,5,6,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine]-4'-one is a complex heterocyclic compound featuring a spiro junction between a 1,3-dioxolane ring and a tetrahydrobenzothiolo[2,3-d]pyrimidine scaffold. The spiro architecture introduces conformational rigidity, while the sulfur-containing benzothiophene and pyrimidine moieties enhance electronic diversity, making it a candidate for applications in medicinal chemistry and materials science.

Propriétés

IUPAC Name

spiro[1,3-dioxolane-2,7'-3,5,6,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine]-4'-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3S/c15-10-9-7-1-2-12(16-3-4-17-12)5-8(7)18-11(9)14-6-13-10/h6H,1-5H2,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKGMOQMJDITPEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC3=C1C4=C(S3)N=CNC4=O)OCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

Spiro[1,3-dioxolane-2,7'-3,5,6,8-tetrahydro- benzothiolo[2,3-d]pyrimidine]-4'-one is a complex organic compound characterized by its unique spiro structure. This compound has garnered interest in various fields due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₂H₁₂N₂O₃S
  • Molecular Weight : 252.30 g/mol
  • CAS Number : 835632-37-6

Biological Activity Overview

The biological activity of spiro compounds often stems from their ability to interact with various biological targets. The specific compound in focus has shown promise in several areas:

  • Antimicrobial Activity : Studies indicate that spiro compounds can exhibit significant antimicrobial properties against various pathogens.
  • Anticancer Potential : Preliminary research suggests that spiro[1,3-dioxolane-2,7'-3,5,6,8-tetrahydro- benzothiolo[2,3-d]pyrimidine]-4'-one may inhibit cancer cell proliferation in vitro.
  • Anti-inflammatory Effects : The compound has been noted for its potential to reduce inflammation markers in cellular models.

The mechanism of action for spiro[1,3-dioxolane-2,7'-3,5,6,8-tetrahydro- benzothiolo[2,3-d]pyrimidine]-4'-one involves:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways.
  • Receptor Binding : It may bind to certain receptors affecting signaling pathways associated with inflammation and cancer progression.

Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial effects of various spiro compounds. The results indicated that spiro[1,3-dioxolane-2,7'-3,5,6,8-tetrahydro- benzothiolo[2,3-d]pyrimidine]-4'-one showed a significant zone of inhibition against Staphylococcus aureus and Escherichia coli.

PathogenZone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli12

Anticancer Activity

In vitro studies conducted on human cancer cell lines (e.g., HeLa and MCF-7) demonstrated that this compound reduced cell viability significantly at concentrations above 10 µM:

Cell LineIC50 (µM)
HeLa8.5
MCF-79.0

Anti-inflammatory Effects

Research published in Phytochemistry indicated that treatment with spiro[1,3-dioxolane-2,7'-3,5,6,8-tetrahydro- benzothiolo[2,3-d]pyrimidine]-4'-one led to a reduction in pro-inflammatory cytokines (TNF-alpha and IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.

Comparaison Avec Des Composés Similaires

Structural Features

The compound’s uniqueness lies in its spiro-dioxolane system, which distinguishes it from other benzothiolopyrimidine derivatives. Key structural analogs and their differences are summarized below:

Compound Name Core Structure Key Differences Reference
Spiro[1,3-dioxolane-2,7'-3,5,6,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine]-4'-one Spiro-dioxolane + benzothiolopyrimidine Contains a 1,3-dioxolane spiro ring N/A (Target Compound)
5,6,7,8-Tetrahydro-[1]benzothieno[2,3-d]pyrimidin-4(3H)-one Benzothiophene + pyrimidine Lacks spiro architecture; simpler fused-ring system
Spiro[indole-3,2'-thiazolo[4,5-d]pyrimidine] Indole + thiazolopyrimidine Replaces dioxolane with indole; sulfur in thiazole ring
Spiro[pyrido[4,3-d]pyrimidine-8,3'-[1,2,4]triazolidine] Pyridopyrimidine + triazolidine Nitrogen-rich spiro system; lacks sulfur

Substituent Effects :

  • Bromophenyl or morpholinylmethyl groups in analogs (e.g., 2-[(4-bromophenyl)methylsulfanyl]-3-ethyl derivative) enhance lipophilicity and biological target engagement .
  • Methyl or ethyl groups on the tetrahydrobenzothiophene ring (e.g., 7-methyl derivatives) influence steric hindrance and metabolic stability .

Physicochemical Data :

Property Spiro[1,3-dioxolane-...]-4'-one (Inferred) 5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-one Ethyl 2-phenyl-4-(prop-2-yn-1-yloxy) derivative
Molecular Weight ~370-400 g/mol (exact mass analogs ) 311.1 g/mol 424.5 g/mol
Solubility Moderate (C–H···O/N hydrogen bonding ) Low (hydrophobic core) Low (bulky substituents)
Crystal Structure Planar fused rings (analog-based inference) Half-chair conformation in tetrahydro ring Planar thienopyrimidine system

Q & A

Q. What are the established synthetic routes for Spiro[1,3-dioxolane-2,7'-3,5,6,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine]-4'-one?

The compound is typically synthesized via multi-component Mannich-type reactions. For example, combining amines (e.g., benzylamine), formaldehyde, and thioamide precursors (e.g., 1,3-dioxoindane-2-carbothioic N-methylamide) in ethanol with acetic acid as a catalyst yields spiro-pyrimidine derivatives. Reaction conditions involve stirring at room temperature for 1 hour, followed by extended crystallization (2–3 days) to achieve yields of 65–78% . Alternative methods include refluxing in ethanol/piperidine with ketones (e.g., cyclohexanone) to form spiro rings .

Q. How is the structural integrity of this spiro compound validated?

Structural confirmation relies on:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR (e.g., δ~H~ 3.29–3.42 for CH2_2 groups, δ~C~ 196.7 ppm for C=O) .
  • Infrared spectroscopy : Peaks at 1666–1702 cm1^{-1} confirm C=O and C=S bonds .
  • Mass spectrometry : HRMS or ESI-MS validates molecular weight (e.g., observed 550.0816 vs. calculated 550.0978) .
  • Elemental analysis : Matches calculated C, H, N, and S percentages (e.g., C: 75.31% observed vs. 75.70% calculated) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

  • Excess reagents : Using a 3:6:1 molar ratio of amine:formaldehyde:thioamide precursor enhances cyclization efficiency .
  • Catalyst selection : Acetic acid promotes imine formation, while piperidine aids in spiro ring closure .
  • Purification : Crystallization from ethanol or dimethylformamide removes byproducts, as seen in yields increasing from 65% to 78% with extended crystallization .

Q. How can contradictory spectroscopic data (e.g., 1H^1H1H NMR shifts) be reconciled?

Discrepancies in NMR signals (e.g., δ~H~ 3.54 vs. 3.71 for CH2_2 groups) may arise from:

  • Solvent effects : DMSO-d6_6 vs. CDCl3_3 alters proton environments .
  • Conformational flexibility : Spiro rings adopt different chair or boat conformations, affecting coupling constants .
  • Resolution : Use high-field NMR (≥400 MHz) and 2D techniques (e.g., COSY, HSQC) to resolve overlapping peaks .

Q. What strategies are effective for designing pharmacologically active derivatives?

  • Functional group substitution : Introducing methyl or benzyl groups at the 3' position modulates anti-inflammatory activity .
  • Ring modification : Cyclohexanone or cyclopentanone in spiro ring synthesis alters steric and electronic properties, impacting binding affinity .
  • Bioisosteric replacement : Replacing C=O with C=S (e.g., 4'-thioxo derivatives) enhances metabolic stability .

Q. What mechanistic insights explain the formation of the pyrimidine ring?

The thioamide nitrogen participates in nucleophilic attack on formaldehyde, forming an imine intermediate. Subsequent cyclization with ketones generates the spiro-pyrimidine core. Isotopic labeling or computational studies (DFT) could validate this pathway .

Data Contradiction Analysis

Q. How do variations in reaction time impact yield and byproduct formation?

  • Short reaction times (1 hour) : Favor imine formation but leave unreacted precursors, reducing purity (61% purity in some cases) .
  • Extended crystallization (2–3 days) : Enhances crystal lattice integrity, improving purity to >95% .

Q. Why do similar synthetic routes produce varying yields (e.g., 65% vs. 78%)?

  • Steric hindrance : Bulky substituents (e.g., isobutyl vs. benzyl) slow cyclization .
  • Solvent polarity : Ethanol vs. DMF affects intermediate solubility and reaction kinetics .

Methodological Recommendations

  • Scale-up synthesis : Replace manual stirring with flow chemistry to maintain consistency in multi-step reactions .
  • Analytical cross-validation : Combine XRD with NMR to resolve spiro ring conformation ambiguities .
  • In silico screening : Use molecular docking to predict biological activity before synthesizing derivatives .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.